molecular formula C13H9ClN2O3 B1605022 4-Chloro-3-nitrobenzanilide CAS No. 41614-16-8

4-Chloro-3-nitrobenzanilide

Cat. No.: B1605022
CAS No.: 41614-16-8
M. Wt: 276.67 g/mol
InChI Key: MPSDMWLZVDJFGW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzanilide is an organic compound with the molecular formula C13H9ClN2O3 and a molecular weight of 276.675 g/mol . . This compound is a derivative of benzanilide, where the benzene ring is substituted with a chlorine atom at the fourth position and a nitro group at the third position. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-Chloro-3-nitrobenzanilide is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-nitrobenzanilide can be synthesized through a multi-step process involving the reaction of 3-nitro-4-chlorobenzoic acid with aniline in the presence of thionyl chloride . The detailed steps are as follows:

    Preparation of 3-nitro-4-chlorobenzanilide:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzanilide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 4-Chloro-3-aminobenzanilide.

    Substitution: Various substituted benzanilides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzanilide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can participate in redox reactions, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of biological molecules and pathways, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitro-N-phenylbenzamide
  • 2-Chloro-4-nitrobenzanilide
  • 3-Nitrobenzanilide

Uniqueness

4-Chloro-3-nitrobenzanilide is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

4-chloro-3-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSDMWLZVDJFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068333
Record name Benzamide, 4-chloro-3-nitro-N-phenyl-
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Molecular Weight

276.67 g/mol
Source PubChem
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CAS No.

41614-16-8
Record name 4-Chloro-3-nitro-N-phenylbenzamide
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Record name 4-Chloro-3-nitrobenzanilide
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Record name 4-Chloro-3-nitrobenzanilide
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Record name Benzamide, 4-chloro-3-nitro-N-phenyl-
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Record name 4-chloro-3-nitrobenzanilide
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Synthesis routes and methods

Procedure details

A mixture of 4-chloro-3-nitrobenzoyl chloride was reacted with Phenylamine to produce 4-Chloro-3-nitro-N-phenyl-benzamide according to the procedure of Example 10A, which was treated sequentially using the procedures from Examples 22A and 22B to provide the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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